molecular formula C18H15ClN4O3 B2930427 1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941997-96-2

1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2930427
M. Wt: 370.79
InChI Key: JIFMUEZLYVQCAB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Potential

One notable application of structurally similar 1,2,4-oxadiazoles is their potential as anticancer agents. The discovery and structure-activity relationship (SAR) studies of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds with a pyridyl group and substituted five-member rings, have highlighted their role as apoptosis inducers and potential anticancer agents. These compounds demonstrate good activity against several breast and colorectal cancer cell lines, with SAR studies indicating the importance of specific structural features for activity. A particular focus is on identifying apoptosis inducers that can serve as potential anticancer agents, pinpointing their molecular targets for therapeutic interventions (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

The synthesis and evaluation of oxadiazole-containing compounds, like pyridine- and oxadiazole-containing materials, have shown significant promise in the development of electronic devices, particularly OLEDs. Research into bis(1,3,4-oxadiazole) systems for use as electron-injection/hole-blocking layers in OLEDs underscores the importance of these compounds in improving device efficiency and performance. Such studies not only provide insights into the material's synthesis and structural aspects but also evaluate their practical applications in enhancing OLED technology (Wang et al., 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-15-3-2-13(9-14(15)19)23-10-12(8-16(23)24)18-21-17(22-26-18)11-4-6-20-7-5-11/h2-7,9,12H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFMUEZLYVQCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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